molecular formula C10H13NO2 B5833743 N-(furan-2-ylmethyl)cyclobutanecarboxamide

N-(furan-2-ylmethyl)cyclobutanecarboxamide

Cat. No.: B5833743
M. Wt: 179.22 g/mol
InChI Key: QGHCZOKUHBMRGX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)cyclobutanecarboxamide is an organic compound that features a furan ring attached to a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 2-furoic acid with furfurylamine and cyclobutanecarboxylic acid. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond . The reactions are often carried out under microwave-assisted conditions to optimize reaction time and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol.

Scientific Research Applications

N-(furan-2-ylmethyl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a furan-2-carboxamide moiety instead of cyclobutanecarboxamide.

    N-(furan-2-ylmethyl)benzamide: Features a benzamide group instead of cyclobutanecarboxamide.

    N-(furan-2-ylmethyl)acetamide: Contains an acetamide group instead of cyclobutanecarboxamide.

Uniqueness

N-(furan-2-ylmethyl)cyclobutanecarboxamide is unique due to the presence of both a furan ring and a cyclobutanecarboxamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(8-3-1-4-8)11-7-9-5-2-6-13-9/h2,5-6,8H,1,3-4,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHCZOKUHBMRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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